molecular formula C9H15F3N2 B14024033 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine

3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine

Cat. No.: B14024033
M. Wt: 208.22 g/mol
InChI Key: FXXQFVDRTIOIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a trifluoromethyl group attached to an octahydro-2H-pyrido[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine can be achieved through several methods. One approach involves the cyclization of diamino alcohols with bromo- or chloroamides . Another method includes a one-pot synthesis involving a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and biological properties, making it a unique and valuable molecule for research and development .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

3-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)8-6-14-4-2-1-3-7(14)5-13-8/h7-8,13H,1-6H2

InChI Key

FXXQFVDRTIOIPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(NCC2C1)C(F)(F)F

Origin of Product

United States

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